3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one

Fluorescent probe design ESIPT fluorophore Absorption spectroscopy

3-Hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one (also designated 3HC-NF or 2-naphthofuryl-3-hydroxychromone) is a synthetic flavonoid derivative belonging to the 3-hydroxychromone (3HC) family of excited-state intramolecular proton transfer (ESIPT) fluorophores. With molecular formula C₂₁H₁₂O₄ and molecular weight 328.3 g/mol, it features a chromen-4-one core substituted at the 2-position with a naphtho[2,1-b]furan moiety that extends π-conjugation beyond that of the parent 3-hydroxyflavone and its simpler benzofuran analogs.

Molecular Formula C21H12O4
Molecular Weight 328.3 g/mol
CAS No. 353497-65-1
Cat. No. B12881695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one
CAS353497-65-1
Molecular FormulaC21H12O4
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=C(C(=O)C5=CC=CC=C5O4)O
InChIInChI=1S/C21H12O4/c22-19-14-7-3-4-8-16(14)25-21(20(19)23)18-11-15-13-6-2-1-5-12(13)9-10-17(15)24-18/h1-11,23H
InChIKeyIZCGSMWONUFAEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one (CAS 353497-65-1): Procurement-Relevant Identity and Class Context


3-Hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one (also designated 3HC-NF or 2-naphthofuryl-3-hydroxychromone) is a synthetic flavonoid derivative belonging to the 3-hydroxychromone (3HC) family of excited-state intramolecular proton transfer (ESIPT) fluorophores [1]. With molecular formula C₂₁H₁₂O₄ and molecular weight 328.3 g/mol, it features a chromen-4-one core substituted at the 2-position with a naphtho[2,1-b]furan moiety that extends π-conjugation beyond that of the parent 3-hydroxyflavone and its simpler benzofuran analogs [1][2]. The compound was first reported by Klymchenko et al. (2001) as part of a series of four benzo- and naphthofuryl-3-hydroxychromones designed as next-generation fluorescent probes for analytical chemistry, biophysics, and cellular biology [1].

Why 3-Hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one Cannot Be Interchanged with Generic 3-Hydroxychromones or 3-Hydroxyflavone


Within the 3-hydroxychromone fluorophore class, spectroscopic performance is exquisitely sensitive to the nature of the 2-position aryl/heteroaryl substituent [1]. The presence of a methyl group on the furan ring disrupts molecular planarity, reducing extinction coefficient and collapsing the two-band absorption profile [1]; conversely, planar, methyl-free extended aromatics produce bathochromic shifts and dramatically higher quantum yields [1][2]. The naphtho[2,1-b]furan substitution in 3HC-NF provides the largest π-extension among the series, yielding absorption and emission maxima shifted ~50 nm to longer wavelengths versus 3-hydroxyflavone—a shift not achievable with benzofuran (3HC-BF) or furan (3HC-F) analogs [1][2]. Furthermore, cryogenic high-resolution fluorescence spectroscopy reveals that only 3HC-NF, among the three 2-substituted 3HC derivatives tested, exhibits narrow-banded dual emission in both blue (N*) and green (T*) regions when complexed with 2-octanol—behavior critical for ratiometric sensing applications that cannot be replicated by 3HC-BF or 3HC-F [3]. These property differences are structural in origin and are not compensated by post hoc formulation; substituting a generic 3-hydroxychromone for 3HC-NF will yield measurably different spectral windows, quantum yields, and ratiometric responses.

Quantitative Differentiation Evidence for 3-Hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one Versus Closest Analogs


Absorption Bathochromic Shift: 3HC-NF vs. 3-Hydroxyflavone (3HF)

3HC-NF exhibits a substantial bathochromic (red) shift in its long-wavelength absorption maximum relative to the parent compound 3-hydroxyflavone (3HF), driven by extended π-conjugation across the naphtho[2,1-b]furan moiety [1]. The shift magnitude is approximately 50 nm, moving the absorption maximum from the ~340 nm region characteristic of 3HF into the ~390–400 nm range, which is advantageous for excitation with commonly available visible-wavelength laser lines and reduced phototoxicity in live-cell imaging [1][2]. This shift exceeds that achieved by the benzofuran analog (3HC-BF) and the furan analog (3HC-F), establishing 3HC-NF as the longest-wavelength absorber among the non-amino-substituted 3HC series reported in the foundational study [1].

Fluorescent probe design ESIPT fluorophore Absorption spectroscopy

Fluorescence Quantum Yield and Lifetime Enhancement: 3HC-NF vs. Methyl-Substituted Naphthofuryl Analog

Within the Klymchenko et al. (2001) series, the absence of a methyl substituent on the furan ring is critical for maintaining molecular planarity, which directly governs both the extinction coefficient and the fluorescence quantum yield [1]. The methyl-free naphthofuryl derivative (3HC-NF, the target compound) displays two distinct absorption bands and a dramatic increase in fluorescence quantum yield and lifetime relative to its methyl-substituted counterpart, where disruption of planarity reduces both parameters [1]. This intra-series comparison isolates the structural determinant (methyl vs. H at the furan 3-position) responsible for the photophysical advantage, rather than attributing it generically to extended conjugation alone [1].

Fluorescence quantum yield Excited-state lifetime Planarity–photophysics relationship

Unique Dual-Emission Ratiometric Capability: 3HC-NF vs. 3HC-F and 3HC-BF in Hydrogen-Bonding Solvent Complexes

Cryogenic Shpol'skii spectroscopy at 10 K in n-octane reveals that among the three 2-substituted 3-hydroxychromone derivatives—3HC-F (furan), 3HC-BF (benzofuran), and 3HC-NF (naphthofuran)—only 3HC-NF produces narrow-banded emission in both the blue (normal N*) and green (tautomeric T*) spectral regions when complexed with 2-octanol as a hydrogen-bonding solvent [1]. The 3HC-F and 3HC-BF analogs do not exhibit this dual narrow-banded emission under identical conditions; their emission is predominantly limited to a single spectral region or lacks the high-resolution structure needed for precise ratiometric analysis [1]. This behavior is attributed to the unique complexation geometry enabled by the extended naphthofuran aromatic surface [1].

Ratiometric fluorescence sensing Cryogenic high-resolution spectroscopy ESIPT dual emission

ESIPT Kinetic Differentiation: 3HC-NF vs. 3-Hydroxyflavone (3HF)

The ESIPT rate constant for 3HC-NF (and the entire 3HC-F/BF/NF series) is determined to exceed 10¹² s⁻¹, which is at least 25-fold lower (slower) than the ESIPT rate of 3-hydroxyflavone (3HF) [1]. This slower proton transfer kinetics, evidenced by the absence of detectable line-broadening effects in the Shpol'skii spectra that are prominent in 3HF, indicates that the naphthofuran substitution modulates the intramolecular hydrogen-bond potential energy surface in a manner that favors better-resolved dual-emission bands [1]. The kinetic difference is structurally linked to the replacement of the 2-phenyl group in 3HF with the naphthofuran heterocycle [1].

Excited-state intramolecular proton transfer Fluorescence kinetics Photophysics

Cellular Differentiation-Inducing Activity: 3HC-NF as a Research Tool for Monocyte Differentiation Studies

Patent-derived biological activity data indicate that 3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This activity profile suggests potential utility as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. The biological activity is attributed specifically to the naphtho[2,1-b]furan-2-yl substitution pattern on the chromen-4-one core, distinguishing it from other chromen-4-one derivatives lacking this structural feature [1].

Cancer cell differentiation Undifferentiated cell proliferation arrest Anti-psoriasis research

Validated Application Scenarios for 3-Hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one Based on Quantitative Evidence


Ratiometric Fluorescence Sensing of Lipid Membrane Polarity and Hydration

3HC-NF's ~50 nm bathochromic absorption shift versus 3HF [1] and its unique ability to produce narrow-banded dual emission in both N* (blue) and T* (green) channels in hydrogen-bonding environments [2] make it the preferred 3HC probe for ratiometric sensing of lipid bilayer polarity, hydration, and surface charge. The two well-resolved emission bands—originating from normal and ESIPT tautomer excited states—provide an internal reference that corrects for probe concentration and instrumental fluctuations, while the extended naphthofuran π-system enhances sensitivity to subtle changes in membrane order [1][3]. Researchers should explicitly specify CAS 353497-65-1 to avoid receiving shorter-wavelength analogs (3HC-BF or 3HC-F) that lack adequate spectral separation for precise ratiometric measurements [2].

Live-Cell Fluorescence Imaging with Reduced Phototoxicity

The ~50 nm red shift in absorption maximum of 3HC-NF relative to 3-hydroxyflavone moves the excitation wavelength into the visible range (~390–400 nm), compatible with 405 nm diode lasers rather than UV sources required for 3HF (~340 nm) [1][3]. This reduces UV-induced photodamage in live-cell imaging experiments while maintaining the characteristic two-color ESIPT emission response used for mapping intracellular microenvironmental parameters (polarity, hydration, electrostatic potential) [3]. The methyl-free planar structure ensures maximum extinction coefficient and quantum yield, as methyl substitution on the furan ring is known to degrade both parameters [1]. Procurement should verify absence of methyl substitution at the furan 3-position to ensure the full photophysical advantage.

Monocyte Differentiation and Anti-Proliferative Screening in Cancer Research

Patent evidence indicates that 3HC-NF (CAS 353497-65-1) arrests proliferation of undifferentiated cells and induces differentiation to the monocyte lineage [4]. This activity profile positions 3HC-NF as a chemical biology probe for studying differentiation-based anticancer strategies and hyperproliferative skin conditions such as psoriasis [4]. The naphtho[2,1-b]furan-2-yl substitution pattern is structurally specific; generic chromen-4-one or chromone derivatives lacking this moiety are not documented to exhibit this particular differentiation-inducing phenotype [4]. Researchers should note that quantitative IC₅₀ and selectivity data versus normal hematopoietic cells remain to be independently validated, and the compound is most appropriate for exploratory mechanistic studies rather than as a validated reference standard.

Development of Environmentally Sensitive Fluorescent Nucleoside or Biomolecular Labels

The extended π-conjugation of the naphtho[2,1-b]furan moiety in 3HC-NF, combined with its slower ESIPT kinetics (≥25-fold slower than 3HF [2]) that yield exceptionally narrow emission lines, provides a superior fluorophore scaffold for covalent conjugation to biomolecules. The absorption at ~390–400 nm and dual-emission with >100 nm separation between N* and T* bands [3] enable sensitive detection of conformational changes, binding events, and local environment alterations in labeled proteins or nucleic acids without interference from biological autofluorescence. The ratiometric response is intrinsic to the ESIPT mechanism and does not require a second fluorophore, simplifying labeling protocols. Procurement for biomolecular labeling applications should confirm the compound identity as 3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one specifically, as the benzofuran analog (3HC-BF) provides insufficient spectral red shift for optimal signal-to-background discrimination in cellular contexts [1][2].

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